molecular formula C14H23N3O4S B5324304 1-(butylsulfonyl)-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide

1-(butylsulfonyl)-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide

Cat. No. B5324304
M. Wt: 329.42 g/mol
InChI Key: ZRIZCTNJJDJHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(butylsulfonyl)-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide, also known as BIS-001, is a novel small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. BIS-001 has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

1-(butylsulfonyl)-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide inhibits the activity of a specific enzyme called protein arginine methyltransferase 5 (PRMT5), which plays a critical role in various cellular processes, including gene expression, RNA splicing, and DNA damage repair. By inhibiting PRMT5, this compound can modulate the activity of various signaling pathways and cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, reduction of inflammation, and improvement of cognitive function. This compound has also been shown to modulate the activity of various signaling pathways, including the Wnt/β-catenin pathway, the NF-κB pathway, and the PI3K/Akt pathway.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(butylsulfonyl)-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide is its specificity and potency in inhibiting PRMT5 activity. This compound has also been shown to have low toxicity in preclinical studies. However, one of the limitations of this compound is its poor solubility, which can affect its bioavailability and efficacy in vivo.

Future Directions

Several future directions for the development and application of 1-(butylsulfonyl)-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide can be explored. One potential direction is the development of more potent and selective PRMT5 inhibitors based on the structure of this compound. Another direction is the evaluation of the efficacy of this compound in clinical trials for various diseases, including cancer and neurological disorders. Additionally, the mechanisms underlying the anti-inflammatory and cognitive-enhancing effects of this compound can be further elucidated to identify potential new therapeutic targets.

Synthesis Methods

The synthesis of 1-(butylsulfonyl)-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide involves several steps, including the reaction of 5-methyl-3-isoxazolecarboxylic acid with butylamine to form the corresponding amide, which is then reacted with piperidine to give the desired product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

1-(butylsulfonyl)-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Preclinical studies have shown that this compound inhibits the growth and proliferation of cancer cells, reduces inflammation, and improves cognitive function.

properties

IUPAC Name

1-butylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4S/c1-3-4-9-22(19,20)17-7-5-12(6-8-17)14(18)15-13-10-11(2)21-16-13/h10,12H,3-9H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIZCTNJJDJHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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